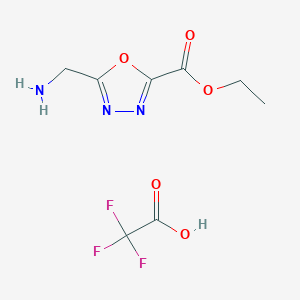

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl trifluoroacetate is a chemical compound from the trifluoroacetate group . It’s used as an intermediate in organic synthesis to prepare organic fluorine compounds such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA). It’s also used in the synthesis of various pharmaceutically active molecules and agricultural products .

Synthesis Analysis

Ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid . The compound can also be obtained by reacting trifluoroacetic acid or sodium trifluoroacetate with ethanol . Another synthesis method involves using trifluoroacetic acid and ethanol as raw materials, with strong acidic cation exchange resin as a catalyst .Molecular Structure Analysis

The molecular formula of Ethyl trifluoroacetate is C4H5F3O2 . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Chemical Reactions Analysis

Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds . It’s involved in the syntheses of various pharmaceutically active molecules and agricultural products .Physical And Chemical Properties Analysis

Ethyl trifluoroacetate has a density of 1.1952 g/cm3 at 16.7 °C and a boiling point of 61 °C . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus have been synthesized, starting from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against test microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Reactivity and Synthesis of Derivatives

Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate was prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate. This research explores the reactivity of this compound towards a variety of electrophilic reagents, demonstrating its potential in the synthesis of novel organic compounds (Elnagdi et al., 1988).

Antimicrobial Assessment

A study focused on the antimicrobial assessment of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate. This compound reacted with hydrazine hydrate to give aminohydrazide, which upon further reactions yielded 1,3,4-oxadiazole-5-thiol structure. These structures were assessed for their antimicrobial properties, indicating the potential of these compounds in antimicrobial applications (Taha & El-Badry, 2010).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in organic synthesis to prepare organic fluorine compounds .

Mode of Action

It’s known that similar compounds, such as ethyl trifluoroacetate, are used as intermediates in organic synthesis to prepare organic fluorine compounds . They are also used in the synthesis of various pharmaceutically active molecules and agricultural products .

Biochemical Pathways

Similar compounds are known to be involved in the synthesis of various pharmaceutically active molecules and agricultural products .

Pharmacokinetics

Similar compounds are known to be sparingly soluble in water but miscible with chloroform and methanol .

Result of Action

Similar compounds are known to be used in the synthesis of various pharmaceutically active molecules and agricultural products .

Action Environment

Similar compounds are known to be sparingly soluble in water but miscible with chloroform and methanol , which suggests that the solvent environment could influence the compound’s action and stability.

Safety and Hazards

Future Directions

properties

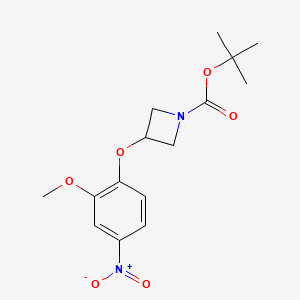

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate involves the reaction of ethyl 5-(chloromethyl)-1,3,4-oxadiazole-2-carboxylate with ammonia followed by reaction with 2,2,2-trifluoroacetic acid.", "Starting Materials": [ "Ethyl 5-(chloromethyl)-1,3,4-oxadiazole-2-carboxylate", "Ammonia", "2,2,2-trifluoroacetic acid" ], "Reaction": [ "Step 1: Ethyl 5-(chloromethyl)-1,3,4-oxadiazole-2-carboxylate is reacted with ammonia in ethanol at room temperature for 24 hours to yield Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate.", "Step 2: Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate is then reacted with 2,2,2-trifluoroacetic acid in dichloromethane at room temperature for 24 hours to yield Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate." ] } | |

CAS RN |

751479-66-0 |

Product Name |

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate |

Molecular Formula |

C8H10F3N3O5 |

Molecular Weight |

285.18 g/mol |

IUPAC Name |

ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |

InChI Key |

DWNHEOATMIJKLV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)